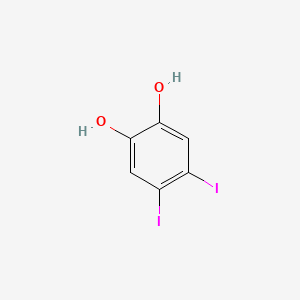

4,5-Diiodobenzene-1,2-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Diiodobenzene-1,2-diol is an organic compound characterized by the presence of two iodine atoms and two hydroxyl groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diiodobenzene-1,2-diol typically involves the iodination of catechol (benzene-1,2-diol). One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + 2\text{I}_2 + \text{KIO}_3 \rightarrow \text{C}_6\text{H}_2(\text{I})_2(\text{OH})_2 + \text{KI} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.

Coupling Reactions: The compound can participate in Sonogashira coupling reactions to form tetraalkynylarenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of terminal alkynes.

Major Products:

Substitution Products: Various substituted benzene derivatives.

Oxidation Products: Quinones.

Coupling Products: Tetraalkynylarenes.

Aplicaciones Científicas De Investigación

4,5-Diiodobenzene-1,2-diol has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential interactions with biological molecules and enzymes.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4,5-Diiodobenzene-1,2-diol in chemical reactions involves the activation of the benzene ring by the electron-withdrawing iodine atoms, making it more susceptible to nucleophilic attack. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

2,5-Diiodobenzene-1,4-diol: Similar structure but different positions of iodine and hydroxyl groups.

1,4-Diiodobenzene: Lacks hydroxyl groups, used in different types of reactions.

1,2-Diiodobenzene: Similar iodine substitution but lacks hydroxyl groups.

Actividad Biológica

4,5-Diiodobenzene-1,2-diol (C6H4I2O2) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of two iodine atoms and two hydroxyl groups, which significantly influence its chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound is a derivative of diiodobenzene and can undergo various chemical reactions due to its functional groups. The compound can participate in:

- Oxidation : Leading to the formation of quinones.

- Reduction : Converting diiodo groups into other functional groups.

- Substitution : Iodine atoms can be replaced by other nucleophiles.

These reactions are crucial for understanding the compound's reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Electrophilic Aromatic Substitution : The iodine atoms can act as electrophiles, facilitating reactions with nucleophilic sites on proteins or nucleic acids.

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with target biomolecules, enhancing binding affinity and specificity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, one study reported an IC50 value (the concentration required to inhibit 50% of microbial growth) in the low micromolar range against several pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that this compound could induce apoptosis in cancer cell lines through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) was linked to its cytotoxic effects on malignant cells .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For example, it interacts with protein kinases such as CK2 (casein kinase 2), which plays a role in cell proliferation and survival. The inhibitory effect was quantified with an IC50 value around 13 µM .

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

-

Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of halogenated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound was among the most effective compounds tested .

Compound IC50 (µM) This compound 10 Control (no treatment) >100 - Cytotoxicity in Cancer Cells : Another research effort assessed the cytotoxic effects of various halogenated compounds on breast cancer cell lines. The findings revealed that this compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM .

- Enzyme Interaction Studies : A detailed analysis of enzyme inhibition highlighted that this compound effectively inhibited CK2 activity. This finding suggests potential applications in cancer therapeutics targeting kinase pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution within biological systems. Its lipophilicity (measured as Log P values) suggests favorable membrane permeability characteristics which may enhance its bioavailability when administered .

Propiedades

IUPAC Name |

4,5-diiodobenzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4I2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMUNTAGOVQDDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4I2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702250 |

Source

|

| Record name | 4,5-Diiodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171292-90-3 |

Source

|

| Record name | 4,5-Diiodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.